molecular formula C15H15N3O2 B2625016 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine CAS No. 1175917-41-5

2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine

Cat. No.: B2625016
CAS No.: 1175917-41-5
M. Wt: 269.304
InChI Key: UHPZNUYWIDFCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine is a chemical compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring fused with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and o-phenylenediamine.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to form the benzodiazole ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features.

    βk-2C-B (βeta-keto-4-bromo-2,5-dimethoxyphenylamine): A designer drug and structural analogue of 2C-B.

    25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine): A potent hallucinogen with structural similarities.

Uniqueness

2-(2,5-Dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine is unique due to its benzodiazole core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-19-10-4-6-14(20-2)11(8-10)15-17-12-5-3-9(16)7-13(12)18-15/h3-8H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPZNUYWIDFCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.